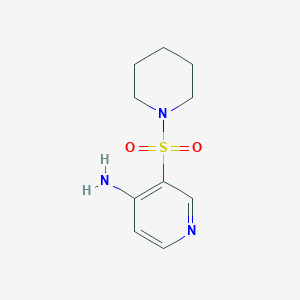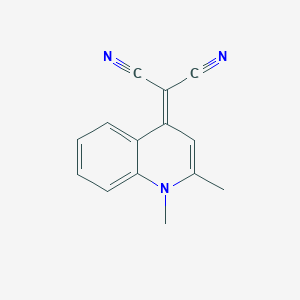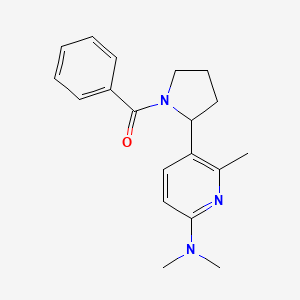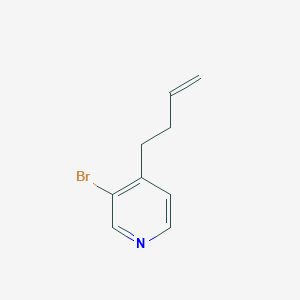
(5S,8S)-5-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-8-(methylamino)-2-naphthalenemethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S,8S)-5-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-8-(methylamino)-2-naphthalenemethanamine is a complex organic compound that belongs to the class of naphthalenemethanamines This compound is characterized by the presence of a dichlorophenyl group and a methylamino group attached to a tetrahydronaphthalene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S,8S)-5-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-8-(methylamino)-2-naphthalenemethanamine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Tetrahydronaphthalene Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Dichlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Methylamino Group: This can be done through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing chromatography or crystallization methods to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(5S,8S)-5-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-8-(methylamino)-2-naphthalenemethanamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a model compound for studying reaction mechanisms.
Biology
In biological research, (5S,8S)-5-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-8-(methylamino)-2-naphthalenemethanamine might be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Medicinally, compounds with similar structures are often explored for their potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (5S,8S)-5-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-8-(methylamino)-2-naphthalenemethanamine would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:
Binding to Receptors: Interaction with cell surface or intracellular receptors.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5S,8S)-5-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-2-naphthalenemethanamine: Lacks the methylamino group.
(5S,8S)-5-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-8-(ethylamino)-2-naphthalenemethanamine: Contains an ethylamino group instead of a methylamino group.
Uniqueness
The presence of the methylamino group in (5S,8S)-5-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-8-(methylamino)-2-naphthalenemethanamine may confer unique properties, such as increased binding affinity to certain receptors or altered pharmacokinetic profiles.
Propriétés
Formule moléculaire |
C18H20Cl2N2 |
|---|---|
Poids moléculaire |
335.3 g/mol |
Nom IUPAC |
(1S,4S)-7-(aminomethyl)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C18H20Cl2N2/c1-22-18-7-5-13(12-3-6-16(19)17(20)9-12)14-4-2-11(10-21)8-15(14)18/h2-4,6,8-9,13,18,22H,5,7,10,21H2,1H3/t13-,18-/m0/s1 |
Clé InChI |
DAFJATQAJCYMSG-UGSOOPFHSA-N |
SMILES isomérique |
CN[C@H]1CC[C@H](C2=C1C=C(C=C2)CN)C3=CC(=C(C=C3)Cl)Cl |
SMILES canonique |
CNC1CCC(C2=C1C=C(C=C2)CN)C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,3,4,5,6-pentafluorophenyl)-3H,5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-1-ium tetrafluoroborate](/img/structure/B11824590.png)


![methyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11824639.png)




![(2S)-3-{[(2R)-2-carboxy-2-acetamidoethyl]disulfanyl}-2-acetamidopropanoic acid](/img/structure/B11824651.png)


![4,4'-Bis [2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B11824660.png)

![(2S)-2-amino-3-{[(2R)-2-amino-2-carboxyethyl]disulfanyl}propanoic acid dihydrochloride](/img/structure/B11824671.png)
